molecular formula C22H25N3O4S B12185456 2-[5-(benzyloxy)-1H-indol-1-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

2-[5-(benzyloxy)-1H-indol-1-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

Cat. No.: B12185456
M. Wt: 427.5 g/mol
InChI Key: ZRLDMDHJPFHFSZ-UHFFFAOYSA-N
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Description

2-[5-(benzyloxy)-1H-indol-1-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of 5-(benzyloxy)indole with appropriate reagents to introduce the ethanone and piperazine moieties . The reaction conditions often include the use of coupling reagents such as TBTU and bases like lutidine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[5-(benzyloxy)-1H-indol-1-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the indole ring, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Mechanism of Action

The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The indole core is known to bind to various receptors and enzymes, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards these targets . The exact pathways and molecular targets involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(benzyloxy)-1H-indol-1-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone stands out due to its combination of the indole and piperazine moieties, which confer unique chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research areas .

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

1-(4-methylsulfonylpiperazin-1-yl)-2-(5-phenylmethoxyindol-1-yl)ethanone

InChI

InChI=1S/C22H25N3O4S/c1-30(27,28)25-13-11-23(12-14-25)22(26)16-24-10-9-19-15-20(7-8-21(19)24)29-17-18-5-3-2-4-6-18/h2-10,15H,11-14,16-17H2,1H3

InChI Key

ZRLDMDHJPFHFSZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4

Origin of Product

United States

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